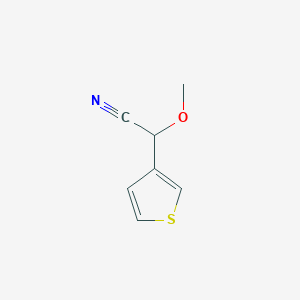
2-Methoxy-2-(thiophen-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-2-(thiophen-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H7NOS . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of α-oxothioamides as a thionating agent, which forms thioethers upon reaction with α-bromoketones . Another method involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H7NOS . The 3D structure of the molecule can be viewed using computational tools .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it can be used as a reagent in the synthesis of thioethers from α-bromoketones in the presence of a base .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, and boiling point .科学的研究の応用
Electrochemical Reduction and Autocatalytic Processes
Electrochemical studies on compounds related to 2-Methoxy-2-(thiophen-3-yl)acetonitrile have demonstrated unique behaviors in their reduction processes. For instance, the electrochemical reduction of certain aryl thiocyanates and disulfides in acetonitrile has revealed interesting mechanisms, including a transition between concerted and stepwise mechanisms based on the substituent effects. Moreover, an autocatalytic process has been identified during the electrochemical reduction of these compounds, involving a nucleophilic substitution reaction by the electrochemically generated arenethiolate ion, which makes the electrochemical characteristics of these series concentration-dependent (Houmam, Hamed, & Still, 2003).
Functionalized Thiophene Polymers
Research into the functionalization of thiophene polymers by electrochemical polymerization has shown promising applications. For example, the esterification and subsequent reduction of thiophene-3-acetic acid followed by anodic polymerization have led to the development of electrically conducting polymers. These polymers can undergo further chemical reactions, such as ether cleavage, to yield new derivatives with specific functionalities. This opens up avenues for creating polymeric reagents with tailored properties for various applications (Welzel, Kossmehl, Schneider, & Plieth, 1995).
Synthesis of Indolenines
A novel approach has been developed for the synthesis of indolenines, which are valuable in the production of natural products and cyanine dyes, by reacting 2-(2-Methoxyphenyl)acetonitrile derivatives with various alkyl and aryl Li reagents. This method showcases the versatility of this compound derivatives in facilitating the formation of complex organic structures, which could have implications in medicinal chemistry and dye production (Huber, Roesslein, & Gademann, 2019).
Electropolymerization for Device Applications
The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from 3-bromo-4-methoxythiophene, a related compound, in acetonitrile has been explored for its potential in device applications. The synthesized polymer demonstrates lower oxidation potential, stable conducting states, and a high degree of electrochemical reversibility, making it suitable for use in electrochromic devices. Such applications highlight the potential of this compound derivatives in the development of new materials for electronic and optical devices (Cihaner & Önal, 2007).
作用機序
特性
IUPAC Name |
2-methoxy-2-thiophen-3-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUVIDQCGRLAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)
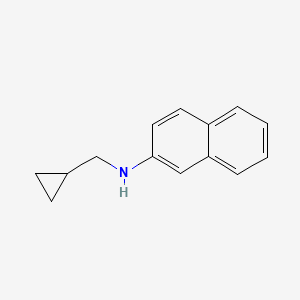
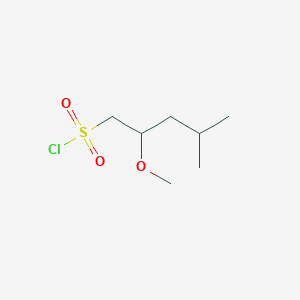

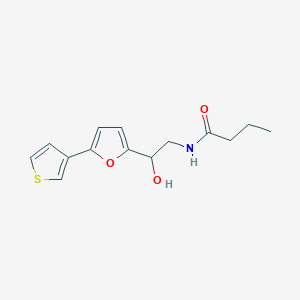

![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)
![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)
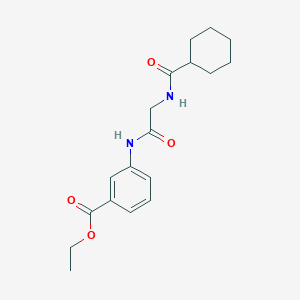
![N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2991674.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
